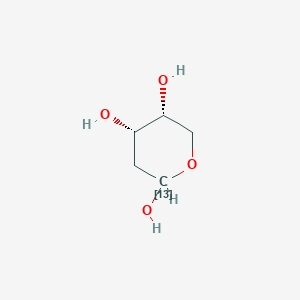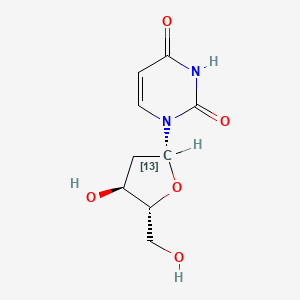
D-Allulose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Fructose-3-d, also known as D-allulose, is a rare sugar that is a C-3 epimer of D-fructose. It is naturally present in small quantities in various foods and has gained attention due to its potential health benefits and applications in the food industry. Unlike regular sugars, this compound has a low caloric value and does not significantly raise blood glucose levels, making it an attractive alternative sweetener.
Applications De Recherche Scientifique
D-Fructose-3-d has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various chemicals and materials.
Mécanisme D'action
Target of Action
D-Fructose-3-d, also known as D-allulose, primarily targets enzymes such as this compound 3-epimerase (DAEase) or D-psicose 3-epimerase (DPEase) to convert D-fructose into this compound . These enzymes play a crucial role in the isomerization process of D-fructose .
Mode of Action
The mode of action of D-Fructose-3-d involves the isomerization of D-fructose to this compound. This process is catalyzed by the enzymes DAEase or DPEase . The catalytic reaction of these enzymes occurs in three major steps: ring opening, isomerization, and ring closure .
Biochemical Pathways
D-Fructose-3-d affects the sugar metabolism pathway. It is involved in the isomerization of D-fructose to this compound, a process that is part of the broader carbohydrate metabolism . This process is crucial in fulfilling nutritional requirements in bacteria . Additionally, D-Fructose-3-d is also involved in the production of high-fructose corn syrup and bioethanol .
Pharmacokinetics
D-Fructose-3-d exhibits high metabolic stability. It is neither pH-labile nor degraded in the gastrointestinal tract, indicating high bioavailability .
Result of Action
The result of D-Fructose-3-d action is the production of this compound from D-fructose. This compound is a rare sugar with unique nutritional and biological functions . It has been found to have potential health benefits, making it a valuable compound in the food, pharmaceutical, and medical industries .
Action Environment
The action of D-Fructose-3-d can be influenced by environmental factors. For instance, the efficiency of the isomerization process can be affected by the thermotolerance of the enzymes involved . Research advancements in the engineering of these enzymes for improved thermotolerance or acid resistance have been made to enhance the yield of this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Fructose-3-d can be synthesized from D-fructose through an enzymatic epimerization process. The key enzyme used in this process is D-allulose 3-epimerase, which catalyzes the conversion of D-fructose to this compound. The reaction typically occurs under mild conditions, with optimal temperatures ranging from 50°C to 60°C and a neutral to slightly acidic pH .
Industrial Production Methods: Industrial production of this compound involves the use of microbial fermentation and enzymatic conversion. Microorganisms such as Bacillus subtilis and Escherichia coli are genetically engineered to express this compound 3-epimerase, enabling efficient conversion of D-fructose to this compound. The process is optimized to achieve high yields and purity, with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: D-Fructose-3-d undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield sugar alcohols such as D-allitol.
Isomerization: this compound can be isomerized back to D-fructose under specific conditions.
Common Reagents and Conditions:
Reduction: Metal catalysts like palladium on carbon (Pd/C) are used for the reduction of this compound to sugar alcohols.
Isomerization: Base catalysts such as sodium hydroxide (NaOH) facilitate the isomerization of this compound to D-fructose.
Major Products:
5-Hydroxymethylfurfural (HMF): Produced from the oxidation of this compound.
D-Allitol: Produced from the reduction of this compound.
Comparaison Avec Des Composés Similaires
D-Glucose: A common hexose sugar with a similar structure but different metabolic effects.
D-Fructose: The parent compound of D-allulose, with higher caloric value and greater impact on blood glucose levels.
D-Tagatose: Another rare sugar with similar health benefits but different enzymatic pathways for its production.
Uniqueness of D-Fructose-3-d: D-Fructose-3-d stands out due to its low caloric value, minimal impact on blood glucose levels, and potential health benefits. Its unique enzymatic production process and diverse applications in food, medicine, and industry further highlight its significance.
Propriétés
IUPAC Name |
(2S,4S,5S)-3-deuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5?,6-/m0/s1/i5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-BUZGMKGYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@H]([C@H](CO[C@]1(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What information can be obtained from the 13C NMR spectrum of D-Fructose-3-d regarding its structure and behavior in solution?
A1: The research article "Conformational analysis in carbohydrate chemistry. III. The 13C N.M.R. spectra of the hexuloses" [] investigates the use of 13C NMR spectroscopy to analyze the structure and behavior of hexuloses, including D-fructose, in solution. While the study doesn't specifically focus on D-Fructose-3-d, it provides valuable insights applicable to this deuterated derivative.
- Analyze conformational equilibrium: The study demonstrates that the 13C NMR spectrum reflects the equilibrium between different conformations of hexuloses in solution []. Analyzing the chemical shifts and relative intensities of peaks corresponding to different conformers of D-Fructose-3-d can provide insights into how deuterium substitution influences the conformational preferences of the molecule.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-deoxy-D-[5-13C]ribose](/img/structure/B583564.png)






![[2'-13C]2'-Deoxyuridine](/img/structure/B583574.png)


![[5'-13C]2'-Deoxyuridine](/img/structure/B583578.png)

